3,3,3-Trifluoro-N-methoxy-N-methylpropanamide

Vue d'ensemble

Description

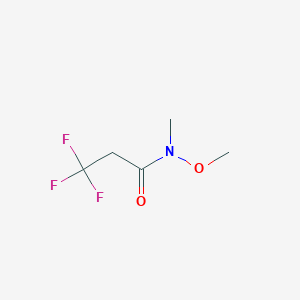

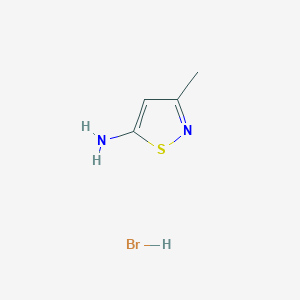

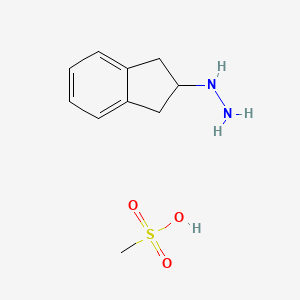

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is 1S/C5H8F3NO2/c1-9(11-2)4(10)3-5(6,7)8/h3H2,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is a liquid at room temperature . The predicted boiling point is 108.1±50.0 °C, and the predicted density is 1.238±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Antifungal Activity

A series of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides were synthesized, characterized, and evaluated for antifungal activity. These compounds showed moderate antifungal properties, indicating potential applications in the development of new antifungal agents (Yang et al., 2017).

Biotransformation Studies

The heat-stable stereospecific amidase from Klebsiella oxytoca was found to accept 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide as a substrate. This demonstrates potential biocatalytic applications in synthesizing specific chiral compounds (Shaw & Naughton, 2004).

Enantioselective Hydrolysis

Several microorganisms capable of enantioselectively hydrolyzing 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide were identified. This highlights the potential for microbial-assisted synthesis of enantiomerically pure compounds (Fuhshuku et al., 2014).

Thermostable Amidase for Synthesis

Burkholderia phytofirmans ZJB-15079 was identified for its ability to degrade 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. The isolated amidase from this strain was shown to be useful in the kinetic resolution of racemic mixtures, indicating its potential for efficient biocatalytic synthesis (Wu et al., 2017).

S-Enantioselective Amidase Activity

A novel S-enantioselective amidase from Arthrobacter sp. S-2 was characterized for its action on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, indicating its potential for producing specific enantiomers for pharmaceutical applications (Fuhshuku et al., 2015).

Structural Analysis of Derivatives

The crystal structure and conformational properties of 3,3,3-trifluoro-2-methoxy-2-phenylpropanamide derivatives were examined, providing valuable insights for the design of new compounds with specific structural and functional properties (Ichikawa et al., 2015).

Novel Synthesis Techniques

Ultrasound-promoted synthesis of trifluoroatrolactamide derivatives was developed, showcasing a new method for the rapid generation of combinatorial libraries of these compounds, which exhibited broad-spectrum fungicidal activities (Yu et al., 2014).

Safety And Hazards

The safety information available indicates that 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is potentially hazardous. The compound has been assigned the GHS pictograms GHS02 and GHS07, indicating that it is flammable and may cause skin irritation or serious eye irritation . The hazard statements associated with the compound are H226, H315, H319, and H335 .

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-9(11-2)4(10)3-5(6,7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHCIIIJPSQGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)

![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)